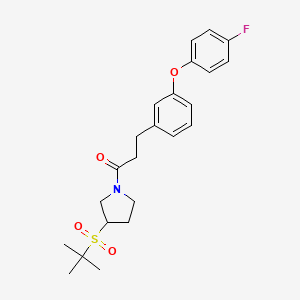

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves multicomponent reactions, as demonstrated in the synthesis of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, where a straightforward reaction between 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine leads to the target compound. This process highlights the planar molecular structure except for the pyrrolidin ring, which adopts an envelope conformation, facilitating π-π interactions and hydrogen bonding in the crystal assembly (Sharma et al., 2013).

Molecular Structure Analysis

The molecular structure is often characterized by X-ray crystallography, revealing planarity in certain components except for specific ring conformations. The structure's stability is enhanced through intra- and intermolecular hydrogen bonds and π-π interactions, as evidenced in related compounds (Sharma et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving the compound or its analogs showcase its versatility, such as in the Julia-Kocienski olefination for synthesizing monofluorinated alkenes from tert-butyl-1H-tetrazol-5-yl fluoromethyl sulfone, indicating its potential as a reagent in organic synthesis (Zhu et al., 2010).

Wissenschaftliche Forschungsanwendungen

Reactivity and Synthesis Techniques

- The study on the reactivities of halogenopyridines towards potassium tert-butoxide and potassium benzenethiolate in DMSO highlights the conversion mechanisms and intermediate formations, providing insights into the reactivity of similar sulfonyl-containing compounds (Zoest & Hertog, 2010).

Fluorination Reactions and Fluorinated Compounds

- A study described the synthesis, properties, and reactivity of substituted phenylsulfur trifluorides, emphasizing their stability and utility as deoxofluorinating agents. This research could be relevant to understanding the fluorination capabilities of related compounds (Umemoto et al., 2010).

Novel Compound Synthesis and Potential Applications

- The development of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists showcases the therapeutic potential of compounds with similar structural features. This study demonstrates the importance of structural elements like sulfones in achieving selectivity and desirable pharmacokinetic properties (Duan et al., 2019).

Green Chemistry and Catalysis

- Research on the kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts provides a perspective on the catalytic activity of sulfone-functionalized compounds in green chemistry applications (Elavarasan et al., 2011).

Material Science and High-Performance Polymers

- The synthesis and characterization of a N-salicylaldimine ligand and its vanadium(V) complex highlight the potential of sulfonyl-containing compounds in the development of high-performance materials with specific catalytic properties (Schulz et al., 2011).

Antimicrobial Properties

- Studies on the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives underline the potential of sulfonate-containing compounds in developing new antimicrobial agents. These findings could inform research on similar compounds for antimicrobial applications (Fadda et al., 2016).

Eigenschaften

IUPAC Name |

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-[3-(4-fluorophenoxy)phenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FNO4S/c1-23(2,3)30(27,28)21-13-14-25(16-21)22(26)12-7-17-5-4-6-20(15-17)29-19-10-8-18(24)9-11-19/h4-6,8-11,15,21H,7,12-14,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOHBPBCLDWYLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2486150.png)

![3-heptyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2486154.png)

![5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2486161.png)

![(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride](/img/structure/B2486167.png)

![(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486170.png)